molecular formula C17H19N3O2S B2772281 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203024-46-7

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No. B2772281
CAS RN: 1203024-46-7
M. Wt: 329.42
InChI Key: RLPPFLZIAFYMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, also known as PTUP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTUP belongs to a class of compounds known as ureas, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory effects, which may contribute to its potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has several advantages for lab experiments, including its relatively simple synthesis and its ability to exhibit a wide range of biological activities. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of 1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, including the development of new synthetic methods, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action. Further studies are also needed to fully understand its potential advantages and limitations for lab experiments.

Synthesis Methods

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydroquinoline with propionyl chloride, followed by the reaction of the resulting compound with thiourea. The final product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

1-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-16(21)20-9-3-5-12-7-8-13(11-14(12)20)18-17(22)19-15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPPFLZIAFYMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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